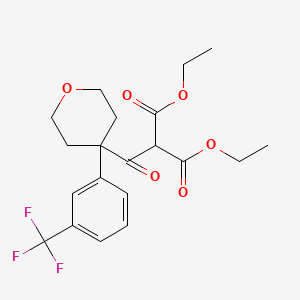
1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of cyclobutanecarboxylic acid, featuring methoxy and phenylmethoxy substituents
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with methanol and benzyl alcohol under acidic conditions to introduce the methoxy and phenylmethoxy groups, respectively. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenylmethoxy groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-(phenylmethoxy)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid: This compound has a similar structure but lacks the phenylmethoxy group, which may result in different chemical and biological properties.
Cyclobutanecarboxylic acid: The parent compound without any substituents, used as a reference for understanding the effects of the methoxy and phenylmethoxy groups.
1-Amino-3-(phenylmethoxy)cyclobutanecarboxylic acid: This compound features an amino group instead of a methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
1-methoxy-3-phenylmethoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-16-13(12(14)15)7-11(8-13)17-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
HGBQIBMOSZECNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC(C1)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



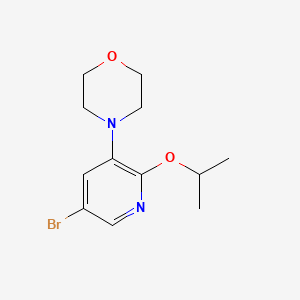
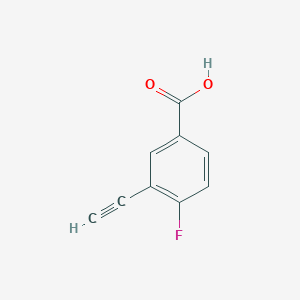
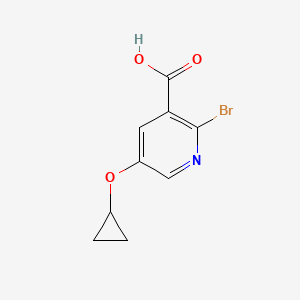
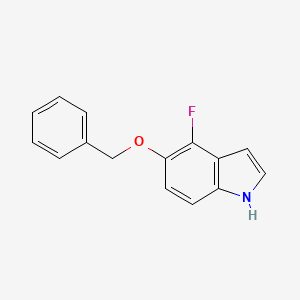
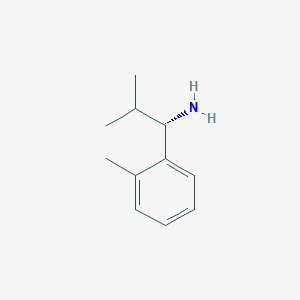
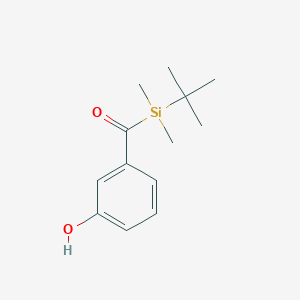
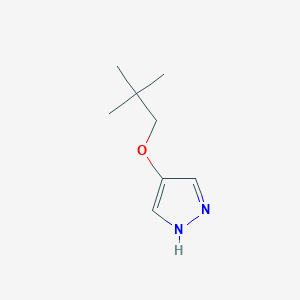
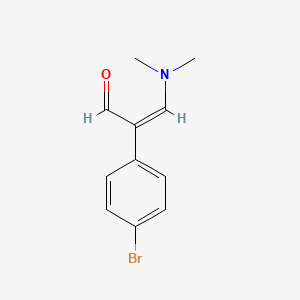
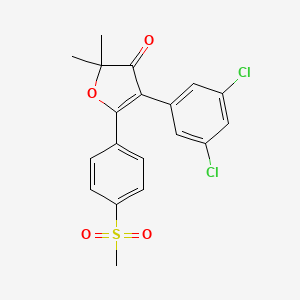
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)

